Benzo[g]pteridine, riboflavin deriv.
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Overview
Description
These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine, riboflavin derivative, involves the formation of the isoalloxazine ring system. One common method is the condensation of 3,4-dimethylaniline with alloxan to form lumiflavin, which is then further modified to produce riboflavin derivatives .
Industrial Production Methods
Industrial production of riboflavin derivatives typically involves microbial fermentation processes. Certain strains of bacteria, such as Bacillus subtilis, are engineered to overproduce riboflavin, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine, riboflavin derivative, undergoes various chemical reactions, including:
Oxidation: Riboflavin derivatives can be oxidized to form lumichrome and lumiflavin.
Reduction: These compounds can be reduced to form dihydroriboflavin.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens and carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Various substituted riboflavin derivatives.
Scientific Research Applications
Benzo[g]pteridine, riboflavin derivative, has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Plays a role in enzyme cofactors and biological pigments.
Medicine: Investigated for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of vitamin supplements and fortified foods.
Mechanism of Action
The mechanism of action of benzo[g]pteridine, riboflavin derivative, involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions by cycling between its oxidized (riboflavin) and reduced (dihydroriboflavin) forms. This cycling is crucial for the activity of flavoprotein enzymes, which are involved in numerous metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Lumichrome: A degradation product of riboflavin with similar photochemical properties.
Lumiflavin: Another degradation product with distinct photophysical characteristics.
Isoxanthopterin: A pteridine derivative used as a fluorescent probe.
Folic Acid: A pterin analogue with significant biological importance.
Uniqueness
Benzo[g]pteridine, riboflavin derivative, is unique due to its specific structure and its role as a precursor to various biologically active compounds. Its ability to participate in redox reactions and its involvement in numerous metabolic pathways make it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C23H28N4O6 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
10-[[(4S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H28N4O6/c1-11-7-13-14(8-12(11)2)27(19-17(24-13)20(28)26-21(29)25-19)9-15-18(33-23(5,6)31-15)16-10-30-22(3,4)32-16/h7-8,15-16,18H,9-10H2,1-6H3,(H,26,28,29)/t15-,16+,18-/m0/s1 |
InChI Key |
GNGROKCBYLHNIF-JZXOWHBKSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]4[C@H](OC(O4)(C)C)[C@H]5COC(O5)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC4C(OC(O4)(C)C)C5COC(O5)(C)C |
Origin of Product |
United States |
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